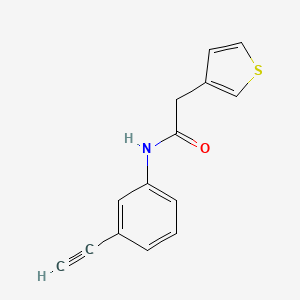
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MPPIM, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone works by binding to the α7 nAChR and preventing the binding of acetylcholine, which is the natural ligand for this receptor. This results in a decrease in the activity of the receptor, leading to a reduction in downstream signaling pathways. This mechanism of action is selective for the α7 nAChR and does not affect other nAChR subtypes.
Biochemical and Physiological Effects:
Studies have shown that (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain perception in animal models of chronic pain. These effects are likely due to the selective blockade of the α7 nAChR by (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its selectivity for the α7 nAChR, which allows for specific targeting of this receptor without affecting other nAChR subtypes. However, one limitation is the lack of information on the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways.
Direcciones Futuras
For the research on (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone include further studies on its potential therapeutic applications, such as in the treatment of Alzheimer's disease, schizophrenia, and chronic pain. Additionally, more research is needed to fully understand the long-term effects of (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the α7 nAChR and its downstream signaling pathways. Finally, the development of more selective and potent antagonists for the α7 nAChR may lead to the discovery of new therapeutic targets for various conditions.
Métodos De Síntesis
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone can be synthesized through a multistep process involving the reaction of 4-methoxy-piperidine with 3-phenyl-4-bromomethylimidazole. The resulting product is then purified through column chromatography to obtain (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in its pure form.
Aplicaciones Científicas De Investigación
(4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been studied for its potential use as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including cognitive function, inflammation, and pain perception. (4-Methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has shown promise in its ability to selectively block the α7 nAChR, making it a potential therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and chronic pain.
Propiedades
IUPAC Name |
(4-methoxypiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-7-9-18(10-8-14)16(20)15-11-17-12-19(15)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTGVGHXHRUKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)
![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)




![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7508160.png)